CCR4 antagonist 2
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Overview
Description
CCR4 antagonist 2 is a novel, potent, and orally bioavailable small molecule antagonist of the CC chemokine receptor 4 (CCR4). This compound is designed to inhibit the trafficking of regulatory T cells (Tregs) into the tumor microenvironment without suppressing the number of Tregs in healthy tissues . CCR4 is a chemokine receptor highly expressed on Tregs, which play a crucial role in maintaining immune homeostasis but can also impede effective anti-tumor immunity by creating a suppressive tumor microenvironment .
Preparation Methods
The synthesis of CCR4 antagonist 2 involves iterative medicinal chemistry efforts and a structure-activity relationship (SAR) based approach. The compounds are optimized to achieve the required potency, acceptable physicochemical properties, high selectivity, and desirable pharmacokinetic profile . Specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods would likely involve large-scale synthesis using similar optimization techniques to ensure consistency and efficacy.
Chemical Reactions Analysis
CCR4 antagonist 2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s efficacy.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific functional groups involved and the conditions used.
Scientific Research Applications
CCR4 antagonist 2 has several scientific research applications, particularly in the fields of:
Chemistry: Used as a tool compound to study chemokine receptor interactions and signaling pathways.
Biology: Investigated for its role in modulating immune responses, particularly in the context of Treg trafficking.
Mechanism of Action
CCR4 antagonist 2 exerts its effects by binding to the CCR4 receptor on Tregs, inhibiting their migration into the tumor microenvironment. This blockade prevents the accumulation of Tregs in the tumor, thereby reducing the suppressive effects on tumor-specific T cell responses . The molecular targets involved include the chemokines CCL22 and CCL17, which are responsible for Treg migration .
Comparison with Similar Compounds
CCR4 antagonist 2 is unique in its high potency, selectivity, and oral bioavailability. Similar compounds include:
Mogamulizumab: A monoclonal antibody that binds to CCR4, reducing tumor burden by inhibiting the receptor’s interaction with its ligands.
FLX193: A selective CCR4 antagonist investigated for the treatment of allergic disorders.
This compound stands out due to its small molecule nature, which allows for oral administration and potentially broader applications in cancer therapy.
Properties
Molecular Formula |
C26H28Cl2N6O |
---|---|
Molecular Weight |
511.4 g/mol |
IUPAC Name |
1-[(1R)-1-(2,4-dichlorophenyl)ethyl]-6-[(4S,5R)-4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-5-methylcyclohexen-1-yl]pyrazolo[3,4-b]pyrazine-3-carbonitrile |
InChI |
InChI=1S/C26H28Cl2N6O/c1-15-10-17(5-8-24(15)33-9-3-4-19(33)14-35)23-13-30-25-22(12-29)32-34(26(25)31-23)16(2)20-7-6-18(27)11-21(20)28/h5-7,11,13,15-16,19,24,35H,3-4,8-10,14H2,1-2H3/t15-,16-,19+,24+/m1/s1 |
InChI Key |
KQZLRWGGWXJPOS-NLFPWZOASA-N |
Isomeric SMILES |
C[C@@H]1CC(=CC[C@@H]1N2CCC[C@H]2CO)C3=CN=C4C(=NN(C4=N3)[C@H](C)C5=C(C=C(C=C5)Cl)Cl)C#N |
Canonical SMILES |
CC1CC(=CCC1N2CCCC2CO)C3=CN=C4C(=NN(C4=N3)C(C)C5=C(C=C(C=C5)Cl)Cl)C#N |
Origin of Product |
United States |
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